![molecular formula C15H13Cl2NO4S B2697137 3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid CAS No. 1214100-62-5](/img/structure/B2697137.png)
3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of propanoic acid, with a sulfonyl amino group and a chlorophenyl group attached to the second carbon atom . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of this compound is C9H9ClO4S . It contains a propanoic acid backbone, with a sulfonyl amino group and a chlorophenyl group attached to the second carbon atom .Physical And Chemical Properties Analysis
This compound is a white to brown powder or crystalline powder . It reacts with water and is moisture sensitive . It is incompatible with oxidizing agents, bases, and active metals .Scientific Research Applications
Synthesis and Antagonistic Properties
The chemical compound 3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, along with its derivatives, has been a subject of research due to its potential biological activities. A study highlighted the synthesis of similar chlorinated acids, identifying them as weak specific antagonists of GABA at the GABAB receptor. The research described the synthesis process and evaluated the antagonistic properties of these compounds, providing insights into their potential therapeutic applications (Abbenante, Hughes, & Prager, 1997).
Antiviral Activity
Another avenue of research has explored the antiviral potential of derivatives related to this compound. Specifically, the synthesis and evaluation of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated certain anti-tobacco mosaic virus activities. This study provides a foundation for further investigation into the antiviral applications of sulfonamide derivatives (Chen et al., 2010).
Molecular Interactions and Crystal Studies
The structural and molecular interactions of sulfonamides, including derivatives of this compound, have been examined through crystallography. These studies provide valuable data on the crystal structures, sublimation processes, and solubility, which are crucial for understanding the chemical and physical properties of these compounds. The insights gained can contribute to the design of new drugs and materials (Perlovich et al., 2008).
Chemiluminescence and Synthetic Applications
Research into the chemiluminescence properties of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds has uncovered interesting potential for analytical applications. The base-induced decomposition of certain dioxetanes, related to the study compound, has been shown to emit light, which could be exploited in chemical sensing and imaging technologies (Watanabe et al., 2010).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, derivatives of this compound have been used to study the sulfonation and sulfation reactions. These studies contribute to our understanding of chemical processes in the environment and help improve analytical methods for detecting and quantifying chemical species (Wit & Cerfontain, 2010).
properties
IUPAC Name |
3-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c16-11-3-1-10(2-4-11)9-14(15(19)20)18-23(21,22)13-7-5-12(17)6-8-13/h1-8,14,18H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKIFDZRLANKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

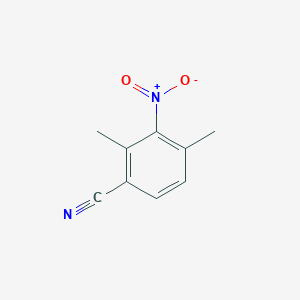
amino]-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione](/img/structure/B2697056.png)
![2,4-Dimethyl-5-[[3-(triazol-2-yl)azetidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2697058.png)
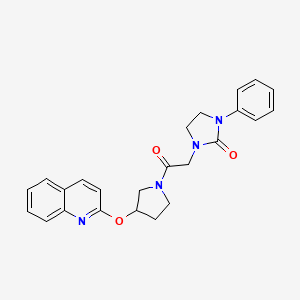
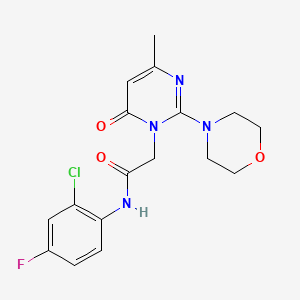
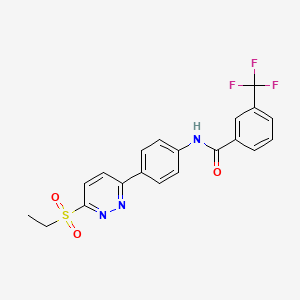
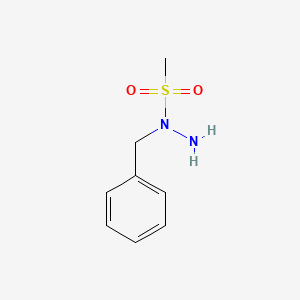


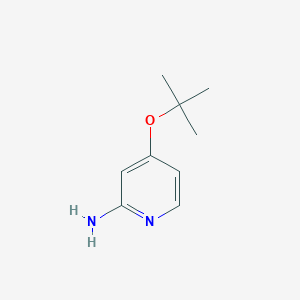
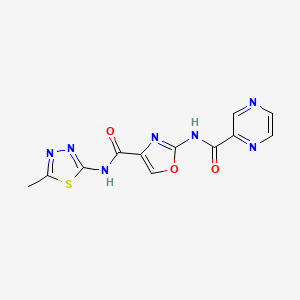
![N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2697074.png)
![3-(2-Ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2697076.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2697077.png)